N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
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Overview
Description
N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as MPMPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of MPMPG is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPMPG has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent cancer cell invasion and metastasis. MPMPG has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. This inhibition can improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
MPMPG has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, MPMPG has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In Alzheimer's disease research, MPMPG has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, MPMPG has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Advantages and Limitations for Lab Experiments
MPMPG has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its relatively low yield.
Future Directions
There are several future directions for research on MPMPG. One area of research could focus on improving the yield and solubility of MPMPG to make it more suitable for lab experiments. Another area of research could focus on the development of MPMPG derivatives with improved therapeutic properties. Additionally, further research is needed to better understand the mechanism of action of MPMPG and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of MPMPG involves the reaction of N-phenylglycinamide with 3-methoxypropylamine and methylsulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through purification using column chromatography. The yield of the product is typically around 50%.
Scientific Research Applications
MPMPG has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MPMPG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, MPMPG has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, MPMPG has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-19-10-6-9-14-13(16)11-15(20(2,17)18)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRGRDXPLLQLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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